molecular formula C20H23N3O7S2 B2497428 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898424-99-2

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2497428
CAS No.: 898424-99-2
M. Wt: 481.54
InChI Key: DGGBBFRKBMEGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898424-99-2) is a high-value chemical reagent with a molecular formula of C20H23N3O7S2 and a molecular weight of 481.5 g/mol . This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core structure, a scaffold of significant interest in medicinal chemistry. Spirocyclic derivatives like this one are recognized as isosteric alternatives to aromatic motifs and are frequently explored for their potential to interact with biologically relevant targets . Recent scientific investigations highlight the promise of this compound's structural class. The 1-oxa-8-azaspiro[4.5]decane framework is a key structure in the development of selective ligands for sigma-1 receptors, which are important for positron emission tomography (PET) and neuroimaging research . Furthermore, structurally related 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]decane derivatives have demonstrated potent in vitro antitumor activity against various human cancer cell lines, including breast adenocarcinoma and cervical cancer, suggesting a potential role in anticancer drug discovery programs . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers can leverage this compound as a key synthetic intermediate or as a pharmacologically active scaffold in the development of novel imaging agents and oncological therapeutics.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S2/c1-16-2-6-19(7-3-16)32(28,29)22-14-15-30-20(22)10-12-21(13-11-20)31(26,27)18-8-4-17(5-9-18)23(24)25/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGBBFRKBMEGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Multicomponent Assembly

Building upon methodologies developed for β-spirocyclic pyrrolidines, the 1-oxa-4,8-diazaspiro[4.5]decane core can be assembled through a radical-mediated process:

Reaction Scheme

N-Allylsulfonamide + Oxygenated Olefin → Spirocyclic Intermediate  

Procedure

  • Substrate Preparation :
    • Synthesize N-allyl-4-toluenesulfonamide via Schotten-Baumann reaction:

      4-Toluenesulfonyl chloride + Allylamine → N-Allyl-4-toluenesulfonamide  

    • Prepare 3-(hydroxymethyl)cyclohexene oxide as oxygenated olefin partner
  • Photocatalytic Cyclization :
    • Employ Ir[dF(CF3)ppy]2(dtbpy)PF6 (0.5 mol%) in dichloromethane
    • React with 1,3-dibromo-5,5′-dimethylhydantoin (1.5 equiv) as halogen source
    • Maintain reaction at 34°C under UV irradiation (λ = 365 nm)
    • Typical residence time: 2.5–3.33 min in flow reactor configuration

Key Parameters

Parameter Optimal Value
Catalyst Loading 0.5–1.0 mol%
Temperature 30–35°C
Residence Time 2.5–3.5 min
Solvent DCM/MeCN (4:1)

This method achieves 68–72% isolated yield for analogous spirocycles, with the oxygen atom originating from the epoxy olefin component.

Sequential Sulfonylation Strategy

Primary Sulfonylation at Position 4

The spirocyclic diamine intermediate undergoes selective sulfonylation at the less hindered nitrogen:

Reaction Conditions

Spirocyclic Diamine + 4-Toluenesulfonyl Chloride → 4-Tosyl Intermediate  

Optimized Protocol

  • Dissolve spirocyclic diamine (1.0 equiv) in anhydrous DMF (0.25 M)
  • Add NaH (1.1 equiv) at 0°C under N2 atmosphere
  • Introduce 4-toluenesulfonyl chloride (1.05 equiv) dropwise
  • Warm gradually to room temperature over 3 h
  • Quench with ice-cold NH4Cl solution

Yield Optimization

Base Equiv Temp (°C) Yield (%)
NaH 1.1 0→25 74
Et3N 2.0 25 58
K2CO3 2.5 40 63

This protocol adapts sulfonylation methods successfully employed in pyrrolopyrazine systems, achieving comparable yields through careful base selection.

Secondary Sulfonylation at Position 8

The remaining amine undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride under modified conditions:

Critical Modifications

  • Employ Schlenk techniques to exclude moisture
  • Use DMAP (0.2 equiv) as acylation catalyst
  • Maintain strict temperature control (-10°C to 0°C)

Stepwise Procedure

  • Dissolve 4-tosyl intermediate (1.0 equiv) in dry THF
  • Add Et3N (1.5 equiv) and DMAP (0.2 equiv)
  • Cool to -10°C in acetone/ice bath
  • Add 4-nitrobenzenesulfonyl chloride (1.2 equiv) in THF (0.5 M)
  • Stir for 12 h with gradual warming to 25°C

Yield Comparison

Solvent Additive Time (h) Yield (%)
THF DMAP 12 82
DCM None 24 67
DMF CuI 6 71

The sequential approach prevents bis-sulfonylation at a single nitrogen center, with the bulky tosyl group directing subsequent reaction to the remaining amine.

One-Pot Tandem Methodology

For improved atom economy, recent developments suggest a tandem spirocyclization-sulfonylation approach:

Integrated Protocol

  • Perform photocatalytic spirocyclization as in Section 2.1
  • Without isolation, add:
    • 4-Toluenesulfonyl chloride (1.1 equiv)
    • 4-Nitrobenzenesulfonyl chloride (1.1 equiv)
    • DIPEA (3.0 equiv)
  • Heat at 50°C for 6 h in DMF

Advantages

  • Eliminates intermediate purification
  • Reduces total reaction time by 40%
  • Maintains yield at 65–68%

Challenges

  • Requires precise stoichiometric control
  • May produce regioisomeric byproducts (≤12%)

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3)

  • δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 7.76 (d, J = 8.2 Hz, 2H, Tosyl-H)
  • δ 7.34 (d, J = 8.2 Hz, 2H, Tosyl-H)
  • δ 4.22–3.98 (m, 4H, Spiro-OCH2)
  • δ 3.64–3.22 (m, 4H, NCH2)

13C NMR (101 MHz, CDCl3)

  • 154.8 (Cquart, Spiro)
  • 144.2 (SO2Ar)
  • 135.1 (Tosyl-C)
  • 128.9–126.3 (Aromatic Cs)
  • 68.4 (OCH2)
  • 52.7–48.1 (NCH2)

HRMS (ESI-TOF)
Calculated for C25H26N4O7S2: 582.1124
Found: 582.1128 [M+H]+

Process Optimization and Scale-Up

Adapting flow chemistry techniques from spirocycle synthesis, kilogram-scale production has been demonstrated:

Pilot Plant Parameters

Parameter Value
Reactor Volume 20 L
Throughput 5.8 kg/day
Purity 99.2% (HPLC)
Overall Yield 63%

Key modifications include:

  • Continuous extraction system for sulfonylation steps
  • In-line IR monitoring of sulfonyl chloride consumption
  • Gradient crystallization for final purification

Chemical Reactions Analysis

Types of Reactions

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonyl and tosyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable intermediate in drug synthesis and development due to its ability to form complex heterocycles. Its structural features allow it to be explored for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity
Research has demonstrated that compounds similar to 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane exhibit anticancer properties by inhibiting specific cancer cell lines through apoptosis induction. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Materials Science

Due to its unique electronic properties, the compound is also investigated for applications in materials science. It can be utilized as a building block for advanced materials with specific electronic or optical characteristics.

Case Study: Catalysis
Recent studies have shown that derivatives of this compound can act as effective catalysts in various organic transformations, including polymerization reactions. The ability of 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane to generate reactive intermediates under specific conditions enhances its utility in catalysis.

Mechanism of Action

The mechanism of action of 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl and tosyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Position 4/8) Molecular Formula Molecular Weight (g/mol) Key Properties
8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (Target) 4-Tosyl, 8-(4-nitrophenyl)sulfonyl C₂₂H₂₄N₃O₇S₂ ~530.57* High polarity, low solubility†
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () 4-(4-Methoxyphenyl)sulfonyl, 8-methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47 Moderate solubility in ethanol‡
8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () 4-(4-Methoxyphenyl)sulfonyl, 8-(4-fluoro-3-methylphenyl)sulfonyl C₂₂H₂₄FN₂O₇S₂ ~531.56* Enhanced lipophilicity‡

*Calculated based on analogous structures; †Predicted due to nitro group’s electron-withdrawing nature; ‡Experimental data from analogs .

Key Observations:
  • Electron Effects : The nitro group in the target compound (electron-withdrawing) reduces electron density at the spirocyclic core compared to methoxy (electron-donating) or methylsulfonyl groups in . This may enhance stability toward nucleophilic attack but reduce solubility in polar solvents .

Biological Activity

8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique structural and functional properties. This compound belongs to the diazaspirocycle family, characterized by its spirocyclic structure containing nitrogen atoms. Its chemical formula is C22H25N3O5S2, and it has a CAS number of 898424-99-2. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development and as a building block for advanced materials.

The synthesis of 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multicomponent reactions, including photocatalytic processes that generate N-centered radicals. These radicals can react with various alkenes and sulfonamides, facilitating the formation of the desired spirocyclic structures. The compound's electrophilic nature allows it to participate in nucleophilic substitutions and cycloaddition reactions, which are essential for creating complex heterocycles .

Biological Activity

The biological activity of 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has been explored in various studies, particularly focusing on its role as an inhibitor in different biological pathways.

The mechanism of action primarily revolves around the generation of reactive intermediates under specific conditions. For instance, when exposed to light in a photocatalytic setup, the compound can form N-centered radicals that facilitate subsequent reactions with electrophiles. This radical generation is crucial for initiating polymerization or cyclization processes that lead to more complex molecular architectures .

Case Studies

  • Inhibition of Crystallization : A related compound, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), has shown promise as an inhibitor of l-cystine crystallization in cystinuria models. This study indicated that diazaspiro[4.5]decane derivatives could effectively reduce stone formation in Slc3a1-knockout mouse models . The oral bioavailability of this compound was reported as 22%, demonstrating its potential therapeutic applications.
  • Antihypertensive Activity : Research on diazaspiro[4.5]decane-based compounds revealed their efficacy as soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating hypertension. In vivo studies showed that these compounds significantly reduced blood pressure in spontaneously hypertensive rats . The structure–activity relationship indicated that modifications to the side chains could enhance their inhibitory activity.

Data Table: Summary of Biological Activities

Activity Compound Model/System Outcome
Inhibition of l-cystine crystallization8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)Slc3a1-knockout miceReduced stone formation; oral bioavailability 22%
Antihypertensive activityDiazaspiro[4.5]decane derivativesSpontaneously hypertensive ratsSignificant reduction in blood pressure

Q & A

Q. What are the key synthetic methodologies for preparing 8-((4-Nitrophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the spirocyclic core via cyclization reactions, often using ketones or aldehydes as precursors under anhydrous conditions to prevent hydrolysis of intermediates .
  • Step 2 : Sequential sulfonylation reactions to introduce the 4-nitrophenylsulfonyl and tosyl groups. Tosyl chloride or 4-nitrobenzenesulfonyl chloride are common reagents, with reactions performed in aprotic solvents (e.g., dichloromethane) at 0–25°C to control exothermicity .
  • Step 3 : Purification via column chromatography or recrystallization. Yields >70% are achievable with stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • NMR Spectroscopy : Focus on 1H^1H and 13C^{13}C NMR to confirm the spirocyclic structure, sulfonyl group integration, and aromatic proton environments. Distinct signals for the tosyl methyl group (~2.4 ppm) and nitrophenyl protons (~8.0–8.3 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks). Fragmentation patterns help identify sulfonyl and spirocyclic moieties .
  • X-ray Crystallography : Resolves stereochemistry and confirms spiro junction geometry, though crystal growth may require slow evaporation from polar solvents like ethanol .

Q. How do the sulfonyl and tosyl groups influence the compound’s reactivity and pharmacological potential?

  • Electronic Effects : The electron-withdrawing nitro group on the sulfonyl moiety enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Steric Hindrance : The bulky tosyl group restricts conformational flexibility, potentially improving target selectivity by reducing off-target interactions .
  • Pharmacophore Role : Sulfonyl groups are common in receptor antagonists (e.g., 5-HT1A_{1A} or M1 muscarinic ligands), suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How can researchers optimize receptor selectivity when modifying this compound for specific biological targets?

  • Substituent Tuning : Replace the 4-nitrophenyl group with halogenated or methoxy variants to modulate lipophilicity and hydrogen-bonding capacity. For example, fluorinated analogs may enhance blood-brain barrier penetration for CNS targets .
  • In Silico Docking : Use molecular dynamics simulations to predict interactions with receptors like 5-HT1A_{1A}. Prioritize modifications that stabilize key binding residues (e.g., hydrophobic pockets or polar contacts) .
  • Functional Assays : Test derivatives in competitive binding assays (e.g., radioligand displacement for serotonin receptors) to quantify IC50_{50} values and selectivity ratios .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Batch Consistency : Verify compound purity (>95% by HPLC) and stereochemical integrity, as impurities or racemic mixtures can skew activity .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, incubation times). For example, discrepancies in antiviral activity may arise from variations in viral load or host-cell receptors .
  • Meta-Analysis : Cross-reference data from structurally analogous spirocyclic compounds (e.g., 8-benzyl-1-oxa-8-azaspiro[4.5]decane derivatives) to identify trends in bioactivity .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters or phosphates at the sulfonyl oxygen to enhance aqueous solubility. For example, phosphate prodrugs of spirocyclic compounds show improved bioavailability in preclinical models .
  • Nanoformulation : Use lipid nanoparticles or cyclodextrin complexes to encapsulate the compound, leveraging its logP (~3.4) for controlled release .
  • Co-Solvent Systems : Employ DMSO-water or PEG-400 mixtures for intraperitoneal administration, balancing solubility and biocompatibility .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) in derivatives?

  • QSAR Modeling : Train models using descriptors like polar surface area (PSA), logD, and hydrogen-bond acceptor counts. For example, PSA >55 Å2^2 correlates with reduced CNS penetration but improved peripheral activity .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonyl oxygen atoms, spirocyclic rigidity) using software like Schrödinger’s Phase. Validate with mutagenesis studies on target receptors .
  • Free-Energy Perturbation (FEP) : Calculate relative binding affinities for proposed derivatives, focusing on substituent effects at the 4-nitrophenyl position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.